Tiadinil Tiadinil Tiadinil is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with the amino group of 3-chloro-4-methylaniline. It is a fungicide used particularly for the control of fungal diseases in rice. It has a role as an antifungal agrochemical. It is a monocarboxylic acid amide, a member of monochlorobenzenes, a member of thiadiazoles, an organosulfur compound and an anilide fungicide.
Brand Name: Vulcanchem
CAS No.: 223580-51-6
VCID: VC0003940
InChI: InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl
Molecular Formula: C11H10ClN3OS
Molecular Weight: 267.74 g/mol

Tiadinil

CAS No.: 223580-51-6

Cat. No.: VC0003940

Molecular Formula: C11H10ClN3OS

Molecular Weight: 267.74 g/mol

* For research use only. Not for human or veterinary use.

Tiadinil - 223580-51-6

CAS No. 223580-51-6
Molecular Formula C11H10ClN3OS
Molecular Weight 267.74 g/mol
IUPAC Name N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C11H10ClN3OS/c1-6-3-4-8(5-9(6)12)13-11(16)10-7(2)14-15-17-10/h3-5H,1-2H3,(H,13,16)
Standard InChI Key VJQYLJSMBWXGDV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl

Chemical Identity and Structural Properties

Molecular Architecture

Tiadinil (IUPAC name: N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) features a 1,2,3-thiadiazole core substituted with methyl groups at C4 and C5 positions, conjugated to a 3-chloro-4-methylaniline moiety via an amide linkage . X-ray crystallography reveals planarity between the thiadiazole ring and benzamide group, facilitating π-π stacking interactions with biological targets . The chlorine atom at the meta position of the phenyl ring enhances lipophilicity (logP = 3.1), critical for membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight267.73 g/mol
Melting Point132-134°C
Water Solubility (20°C)0.72 mg/L
Vapor Pressure2.3 × 10⁻⁶ Pa (25°C)
Dissociation ConstantpKa = 2.1 (acidic)

Synthetic Pathways

Industrial production employs a two-step batch process:

  • Cyclocondensation of thiosemicarbazide with acetylacetone yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (70% yield) .

  • Amide coupling with 3-chloro-4-methylaniline using EDCI/HOBt, achieving 85% purity . Recent advances demonstrate continuous-flow synthesis via microreactor technology, boosting yields to 88% with residence times under 81 seconds . This method reduces byproduct formation (<2%) compared to batch reactors (8-12% impurities) .

Dual Mode of Action: Fungicidal and Plant Defense Activation

Antifungal Mechanism

Tiadinil inhibits scytalone dehydratase (Ki = 0.8 μM), a key enzyme in the melanin biosynthesis pathway of Magnaporthe oryzae . This disruption prevents appressoria formation, reducing rice blast infection rates by 92% at 50 ppm . Molecular docking studies show the thiadiazole ring forms hydrogen bonds with Tyr75 and His110 residues in the enzyme active site .

Systemic Acquired Resistance Induction

At subfungicidal concentrations (10-20 ppm), tiadinil upregulates pathogenesis-related (PR) proteins PR-1 and PR-5 in rice phloem . Treated plants exhibit:

  • 3.2-fold increase in salicylic acid within 48 hours

  • Enhanced emission of (E)-β-caryophyllene and linalool (attracting predatory mites Neoseiulus womersleyi)

  • 67% reduction in Tetranychus kanzawai herbivory damage through indirect defense mechanisms

Toxicological Profile and Risk Assessment

Acute and Chronic Toxicity

The Japanese Food Safety Commission's 2020 assessment established a NOAEL of 4 mg/kg/day based on renal tubular vacuolation in dogs . Critical effects include:

Table 2: Tier-1 Toxicity Endpoints

EndpointSpeciesResult
Acute Oral LD₅₀Rat>5,000 mg/kg
Skin IrritationRabbitModerate erythema
Carcinogenicity (2-year)MouseHepatocellular adenomas (NOAEL=25 ppm)
Developmental ToxicityRabbitNo teratogenicity at 1,000 mg/kg

Metabolic Fate

In rats, tiadinil undergoes rapid hepatic oxidation to 3'-hydroxy-tiadinil (Cmax = 1.2 μg/mL at 2h), followed by glucuronidation (t₁/₂ = 8.7h) . Livestock studies show <0.01 ppm residues in milk and eggs, with a 28-day withdrawal period recommended for meat .

Agricultural Applications and Efficacy

Rice Cultivation Protocols

Japanese field trials (2018-2020) validated two application methods:

Seed Treatment

  • 0.5 g ai/kg seed reduces blast incidence by 89%

  • Provides 45-day protection post-germination

Foliar Spray

  • 100 g ai/ha at tillering stage increases yield 12-18%

  • Synergistic effect with tricyclazole (75% dose reduction)

Cross-Crop Performance

Extension trials demonstrate effectiveness against:

  • Wheat powdery mildew (EC₅₀ = 32 ppm)

  • Apple scab (EC₅₀ = 45 ppm)

  • Grape downy mildew (EC₅₀ = 28 ppm)

Environmental Impact and Degradation

Soil Persistence

Under aerobic conditions, DT₅₀ ranges from 42 days (loam) to 78 days (clay) . Major degradation products:

  • TDA (thiadiazole-amide): 67% formation at day 30

  • 3-chloro-4-methylaniline: <5% (rapid mineralization)

Ecotoxicology

Table 3: Non-Target Species Sensitivity

OrganismEC₅₀/LC₅₀
Daphnia magna0.12 mg/L (48h)
Earthworm (E. fetida)1,250 mg/kg soil
Honeybee (contact)>100 μg/bee

Regulatory Status and Global Market

Resistance Management

Monitoring of Pyricularia oryzae populations reveals 12% reduced sensitivity in Shiga Prefecture (2023). Anti-resistance strategies include:

  • Mandatory rotation with quinone-outside inhibitors

  • Annual application limits (2 treatments/crop cycle)

  • Integration with biocontrol agents (Bacillus subtilis strain QST713)

Recent Technological Advances

Continuous Manufacturing

The 2024 figshare study demonstrated an integrated flow system producing tiadinil at 98.5% purity with:

  • 81-second reaction time in silicon carbide microreactors

  • 88% yield through precise temperature control (75±0.5°C)

  • 92% solvent recovery via in-line membrane separation

Nanoformulation Developments

Chitosan-coated nanoparticles (200 nm) enhance rainfastness by 73% and reduce application rates to 40 g ai/ha in monsoon conditions .

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